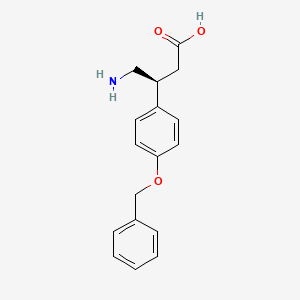![molecular formula C5H5N5S B13096530 5-Methyl-[1,2,5]thiadiazolo[3,4-d]pyrimidin-7-amine CAS No. 7248-53-5](/img/structure/B13096530.png)
5-Methyl-[1,2,5]thiadiazolo[3,4-d]pyrimidin-7-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methyl-[1,2,5]thiadiazolo[3,4-d]pyrimidin-7-amine is a heterocyclic compound that features a unique fusion of thiadiazole and pyrimidine rings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-[1,2,5]thiadiazolo[3,4-d]pyrimidin-7-amine typically involves multi-component reactions. One common method is the cyclocondensation of substituted thiadiazole-amines with aldehydes and active methylene compounds. This reaction can be carried out under various conditions, including solvent-free microwave irradiation or using green solvents like ethanol .
Industrial Production Methods
Industrial production methods for this compound often utilize robust and sustainable catalysts. For example, vanadium oxide loaded on fluorapatite has been shown to be an effective catalyst for the synthesis of thiadiazolo[3,2-a]pyrimidines, providing high yields and rapid reaction times .
Chemical Reactions Analysis
Types of Reactions
5-Methyl-[1,2,5]thiadiazolo[3,4-d]pyrimidin-7-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into corresponding amines or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. Reaction conditions vary but often involve mild temperatures and environmentally friendly solvents .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides, while nucleophilic substitution can produce various substituted derivatives .
Scientific Research Applications
5-Methyl-[1,2,5]thiadiazolo[3,4-d]pyrimidin-7-amine has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.
Biology: This compound has shown potential as an antimicrobial and antiviral agent.
Medicine: It is being explored for its cytotoxic properties against cancer cells and its potential as an anti-inflammatory agent.
Industry: It is used in the development of new materials with unique properties, such as high thermal stability and conductivity
Mechanism of Action
The mechanism of action of 5-Methyl-[1,2,5]thiadiazolo[3,4-d]pyrimidin-7-amine involves its interaction with specific molecular targets and pathways. For instance, it can inhibit enzymes like DNA gyrase, which is crucial for bacterial DNA replication, thereby exhibiting antimicrobial activity. In cancer cells, it may induce apoptosis by interfering with cell cycle progression and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Thiazolo[3,2-α]pyrimidines: These compounds share a similar ring structure and have been studied for their antimicrobial and antiviral activities.
Pyrazolo[3,4-d]pyrimidines: Known for their cytotoxic properties and potential as kinase inhibitors.
Pyrimido[4,5-d]pyrimidines: These compounds are explored for their anti-inflammatory and anticancer activities.
Uniqueness
5-Methyl-[1,2,5]thiadiazolo[3,4-d]pyrimidin-7-amine stands out due to its unique combination of thiadiazole and pyrimidine rings, which confer distinct chemical and biological properties. Its versatility in undergoing various chemical reactions and its broad range of applications make it a valuable compound in scientific research .
Properties
CAS No. |
7248-53-5 |
|---|---|
Molecular Formula |
C5H5N5S |
Molecular Weight |
167.19 g/mol |
IUPAC Name |
5-methyl-[1,2,5]thiadiazolo[3,4-d]pyrimidin-7-amine |
InChI |
InChI=1S/C5H5N5S/c1-2-7-4(6)3-5(8-2)10-11-9-3/h1H3,(H2,6,7,8,10) |
InChI Key |
VBYRQAVWRVYISH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=NSN=C2C(=N1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Chloro-2-(2-(dimethylamino)ethyl)-2H-benzo[f]isoindole-4,9-dione](/img/structure/B13096449.png)
![6-ethoxy-1H-pyrazolo[5,1-c][1,2,4]triazole](/img/structure/B13096453.png)

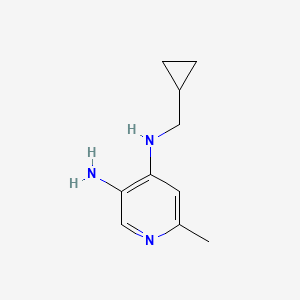
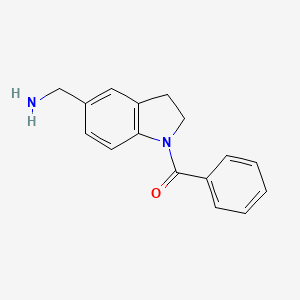
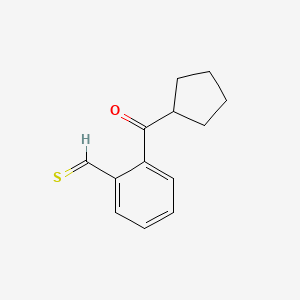

![6-(Pyrazin-2-YL)thieno[3,2-B]pyridine-3-carboxylic acid](/img/structure/B13096478.png)
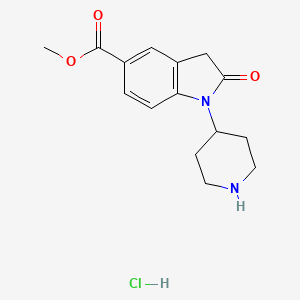

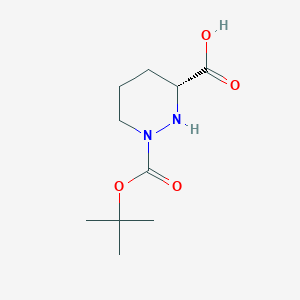
![4h-Isoxazolo[4,5-e][1,2,4]oxadiazolo[4,5-a]pyridine](/img/structure/B13096514.png)
![9-(3-(9H-Carbazol-9-yl)phenyl)-3-(4-(1-phenyl-1H-benzo[d]imidazol-2-yl)phenyl)-9H-carbazole](/img/structure/B13096522.png)
